![molecular formula C5H5BrN2 B074025 5-Bromo-4-methylpyrimidine CAS No. 1439-09-4](/img/structure/B74025.png)
5-Bromo-4-methylpyrimidine
Overview
Description
5-Bromo-4-methylpyrimidine is a chemical compound with the molecular formula C5H5BrN2 . It is used for research and development purposes . The compound is usually in a solid form and has a molecular weight of 173.01 .
Synthesis Analysis
The synthesis of 5-Bromo-4-methylpyrimidine involves the reaction of 5-bromopyrimidine with methyllithium in diethyl ether . The reaction mixture is stirred at room temperature for 1 hour. After the reaction, the mixture is stirred with water and 2,3-dichloro-5,6-dicyano-p-benzoquinone in tetrahydrofuran at room temperature for 16 hours .Molecular Structure Analysis
The InChI code for 5-Bromo-4-methylpyrimidine is 1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 . The compound has a molecular weight of 173.01 .Physical And Chemical Properties Analysis
5-Bromo-4-methylpyrimidine is a solid at room temperature . It has a molecular weight of 173.01 .Scientific Research Applications
Radiosensitizers in Cancer Treatment
5-Bromo-4-methylpyrimidine derivatives have been proposed as radiosensitizers and are currently being researched . When these modified uridine derivatives are incorporated into DNA, radical species may form that cause DNA damage . This is particularly useful in radiotherapy, one of the most commonly used treatments for cancer .
DNA Damage Research
The compound is used in studies related to DNA damage. When DNA is exposed to so-called ballistic electrons, these electrons are known to induce DNA damage such as single- and double-strand breaks, base release, and sugar modifications upon dissociative electron attachment .
Chemical Synthesis
5-Bromo-4-methylpyrimidine is used in the chemical synthesis of various compounds . It is a key ingredient in the preparation of medicinally important 4-aryl-5-alkynylpyrimidines .
Electrophilic Alkylation of Arenes
A new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine .
Oxidative Re-aromatization
Following the electrophilic alkylation of arenes with 5-bromopyrimidine, oxidative re-aromatization of the formed dihydropyrimidine ring is carried out . This process is crucial in the synthesis of certain medicinal compounds .
Molecular Biosciences Research
5-Bromo-4-methylpyrimidine is used in molecular biosciences research, particularly in studies related to the effects of the deoxyribose moiety on dissociative electron attachment .
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPHTZYJPXPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499201 | |
Record name | 5-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyrimidine | |
CAS RN |
1439-09-4 | |
Record name | 5-Bromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1439-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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